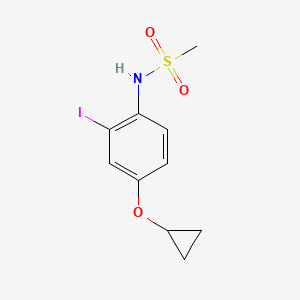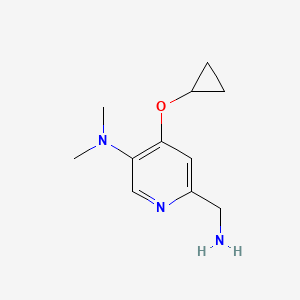
(2-Tert-butyl-6-cyclopropoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Tert-butyl-6-cyclopropoxyphenyl)methanamine is an organic compound with the molecular formula C14H21NO and a molecular weight of 219.32 g/mol . This compound features a tert-butyl group, a cyclopropoxy group, and a methanamine group attached to a phenyl ring, making it a unique structure in organic chemistry.
Vorbereitungsmethoden
The synthesis of (2-Tert-butyl-6-cyclopropoxyphenyl)methanamine involves several steps. One common method includes the reaction of 2-tert-butylphenol with cyclopropyl bromide in the presence of a base to form 2-tert-butyl-6-cyclopropoxyphenol. This intermediate is then reacted with formaldehyde and ammonia to yield the final product, this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
(2-Tert-butyl-6-cyclopropoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the methanamine group to a primary amine.
Wissenschaftliche Forschungsanwendungen
(2-Tert-butyl-6-cyclopropoxyphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of (2-Tert-butyl-6-cyclopropoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and cyclopropoxy groups may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The methanamine group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Vergleich Mit ähnlichen Verbindungen
(2-Tert-butyl-6-cyclopropoxyphenyl)methanamine can be compared with similar compounds such as:
(2-tert-Butoxyphenyl)methanamine: This compound has a similar structure but with a tert-butoxy group instead of a cyclopropoxy group, which may affect its reactivity and applications.
(4-tert-Butoxyphenyl)methanamine:
2-(2-tert-Butylphenoxy)ethanamine: This compound features an ethanamine group instead of a methanamine group, which can influence its biological activity and interactions.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(2-tert-butyl-6-cyclopropyloxyphenyl)methanamine |
InChI |
InChI=1S/C14H21NO/c1-14(2,3)12-5-4-6-13(11(12)9-15)16-10-7-8-10/h4-6,10H,7-9,15H2,1-3H3 |
InChI-Schlüssel |
VTACQPJEUIHOLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC=C1)OC2CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















